![molecular formula C13H9ClF3NO B2366857 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline CAS No. 74159-77-6](/img/structure/B2366857.png)
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline
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Description
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline, also known as 4-CPTFA, is a synthetic compound used in various scientific research applications. It is a derivative of aniline, a type of aromatic amine. 4-CPTFA is a colorless, odorless, and crystalline solid at room temperature. It is soluble in most organic solvents, including ethanol and acetone.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline, focusing on six unique fields:
Pharmaceutical Development
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline is a valuable compound in pharmaceutical research due to its potential bioactivity. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, making them more effective in crossing biological membranes . This compound is often used in the synthesis of new drugs aimed at treating various diseases, including cancer and inflammatory conditions.
Agrochemical Research
In agrochemical research, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline is utilized in the development of herbicides and pesticides. The presence of the trifluoromethyl group increases the compound’s ability to interact with biological targets in pests and weeds, leading to more effective control measures . This makes it a crucial component in the creation of new agrochemicals that are both potent and environmentally friendly.
Material Science
This compound is also significant in material science, particularly in the development of advanced polymers and coatings. The trifluoromethyl group contributes to the thermal stability and chemical resistance of materials, making them suitable for high-performance applications . Researchers use 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline to synthesize materials that can withstand extreme conditions, such as high temperatures and corrosive environments.
Organic Synthesis
In organic synthesis, 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline serves as a building block for the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals . This versatility is crucial for developing new synthetic pathways and discovering novel compounds.
Environmental Chemistry
Environmental chemists use 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline to study the behavior and fate of fluorinated compounds in the environment. Its stability and persistence make it an ideal model compound for understanding how similar substances interact with environmental matrices . This research is essential for assessing the environmental impact of fluorinated chemicals and developing strategies for their remediation.
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and protein binding. The trifluoromethyl group can mimic the electronic properties of natural substrates, allowing researchers to investigate enzyme mechanisms and develop inhibitors . This application is particularly important in drug discovery, where understanding enzyme behavior is key to designing effective therapeutics.
These applications highlight the versatility and importance of 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline in various scientific fields. Each application leverages the unique chemical properties of the compound to advance research and development in its respective area.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing)
properties
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDSHTMEOISRNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline |
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